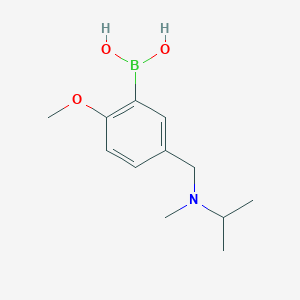

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid

Description

This compound is a boronic acid derivative featuring a 2-methoxyphenyl core substituted at the 5-position with an isopropyl(methyl)aminomethyl group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

[2-methoxy-5-[[methyl(propan-2-yl)amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3/c1-9(2)14(3)8-10-5-6-12(17-4)11(7-10)13(15)16/h5-7,9,15-16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBDWYZZRWJBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CN(C)C(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction to form carbon–carbon bonds.

Medicine: It is being investigated for its potential therapeutic effects and as a building block for drug development.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., F, CN) enhance electrophilicity of the boronic acid, improving Suzuki coupling efficiency. The isopropyl(methyl)amino group, being electron-donating, may reduce reactivity compared to fluorine or cyano analogs but could improve solubility in polar solvents .

- This is critical in reactions requiring precise steric control .

- Functional Group Versatility: Methoxycarbonyl () and pyridyl () substituents enable post-functionalization (e.g., hydrolysis, metal coordination), whereas the amino group in the target compound could facilitate acid-base interactions or serve as a ligand in catalysis.

2.2. Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on boronic acid electronic and steric profiles:

- 2-Methoxyphenylboronic Acid : Methoxy group donates electrons, slightly reducing reactivity compared to phenylboronic acid but improving stability .

- 5-Fluoro-2-methoxyphenyl boronic acid : Fluorine’s electron-withdrawing effect enhances reactivity, as seen in high-yield couplings (e.g., 85–95% yields in conditions).

- Target Compound: The isopropyl(methyl)amino group may reduce reaction rates due to steric hindrance but could stabilize intermediates via H-bonding or coordination with palladium catalysts .

2.3. Physicochemical Properties

- Solubility: Amino groups enhance water solubility (e.g., via protonation at acidic pH), whereas fluorine or cyano groups increase hydrophobicity.

- Stability: Boronic acids with electron-withdrawing groups (CN, F) are more resistant to protodeboronation than electron-rich analogs. The target compound’s amino group may require protection (e.g., as a BOC derivative) to prevent degradation during storage or reactions .

Biological Activity

(5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Boronic acids are known for their role in drug discovery, especially in the development of inhibitors targeting various biological pathways. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H17BNO3, with a molecular weight of approximately 223.08 g/mol. The structure includes a boronic acid moiety, which is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Boronic acids can act as reversible inhibitors through the formation of covalent bonds with hydroxyl groups in target proteins. This mechanism is particularly relevant in the context of protease inhibition and enzyme modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play significant roles in cellular signaling pathways. For instance, studies indicate that modifications to the isopropyl group influence the potency against kinases such as CSNK2A and PIM3 .

- Antiparasitic Activity : Research has indicated that boronic acids can exhibit antiparasitic properties, potentially through inhibition of enzymes critical for parasite survival .

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Pathway | IC50 (nM) | EC50 (nM) | Reference |

|---|---|---|---|---|

| Kinase Inhibition | CSNK2A | 76 | 2801 | |

| Kinase Inhibition | PIM3 | 24 | 1185 | |

| Antiparasitic Activity | Plasmodium spp. | - | 382 |

Case Study 1: Antimalarial Activity

A study focused on the modification of related compounds demonstrated that structural changes significantly impacted antimalarial efficacy. The introduction of an isopropyl group was found to enhance activity against Plasmodium falciparum, indicating that lipophilicity plays a critical role in the bioactivity of boronic acid derivatives .

Case Study 2: CNS Disorders

The potential for this compound as a negative allosteric modulator for metabotropic glutamate receptors has been explored. Compounds with similar structures have shown promise in treating conditions such as anxiety and Parkinson's disease, suggesting a possible pathway for further research into this compound's effects on central nervous system disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of boronic acids. Modifications to the isopropyl group and other substituents have been systematically studied to enhance potency and selectivity against specific targets.

Table 2: SAR Insights

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (5-((Isopropyl(methyl)amino)methyl)-2-methoxyphenyl)boronic acid, and how can they be mitigated?

- Methodology : The synthesis of boronic acids with tertiary amine substituents often faces challenges in regioselectivity and boronic acid stability. A multi-step approach is recommended:

Aminomethylation : Introduce the isopropyl(methyl)amino group via reductive amination using formaldehyde and isopropylmethylamine under hydrogenation conditions (e.g., Pd/C catalyst).

Boronation : Use a Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic acid group.

- Critical Note : Purification via silica gel chromatography risks boronic acid degradation due to irreversible binding; alternative methods like recrystallization or reverse-phase HPLC are preferred .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of the boronic acid group (δ ~7-9 ppm in B NMR) and the isopropyl(methyl)amino moiety (δ ~2.5-3.5 ppm in H NMR for N-CH₃ and CH(CH₃)₂ groups).

- X-ray Crystallography : Resolve the spatial arrangement of the aminomethyl and methoxy groups to confirm regiochemistry (if crystalline material is obtainable) .

- HPLC-MS : Assess purity (>95%) and detect potential boroxin byproducts (e.g., dimerization products at elevated temperatures) .

Q. What are the recommended storage conditions to prevent degradation?

- Stability Protocol :

- Store under inert gas (argon) at -20°C in anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.

- Avoid prolonged exposure to moisture or acidic conditions, which can trigger boroxine formation or deboronation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl(methyl)amino group influence Suzuki-Miyaura coupling efficiency?

- Experimental Design :

- Substituent Screening : Compare coupling yields with aryl halides (e.g., 4-bromotoluene) using catalysts like Pd(PPh₃)₄ or SPhos-Pd.

- Kinetic Analysis : Monitor reaction progress via F NMR (if fluorinated substrates are used) to assess steric hindrance from the bulky amine group.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to evaluate electron-donating effects of the amine on boronate ester formation .

Q. What strategies resolve contradictions in reported reactivity data for ortho-methoxy-substituted boronic acids?

- Data Reconciliation Framework :

- Controlled Replicates : Reproduce conflicting studies under standardized conditions (e.g., solvent: DME/H₂O, base: K₂CO₃).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation or homo-coupling) that may explain yield discrepancies.

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 5-fluoro-2-methoxyphenylboronic acid) to isolate substituent-specific effects .

Q. How does the compound’s stability vary under physiological pH conditions, and what implications does this have for bioapplications?

- Stability Profiling :

| pH | Temperature (°C) | Degradation Rate (k, h⁻¹) | Major Byproduct |

|---|---|---|---|

| 7.4 | 37 | 0.12 | Boroxin dimer |

| 5.0 | 37 | 0.45 | Deborylated phenol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.